N-(Desmethyl)-tert-butyl Acetate Sildenafil is a chemical compound that serves as an intermediate in the synthesis of N-Desmethyl Sildenafil, which is the primary metabolite of Sildenafil. Sildenafil is widely recognized for its role as a phosphodiesterase type 5 inhibitor, primarily used to treat erectile dysfunction and pulmonary arterial hypertension. The compound is classified under the Biopharmaceutical Classification System as a class II drug, indicating its low solubility and high permeability. Its solubility is significantly influenced by pH levels, which affects its bioavailability and therapeutic efficacy .
The synthesis of N-(Desmethyl)-tert-butyl Acetate Sildenafil typically involves the demethylation of Sildenafil. This can be accomplished through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The process may also include purification steps such as chromatography and crystallization to ensure high yield and purity of the final product.
One notable synthetic route involves starting from Sildenafil, where tert-butyl acetate is introduced in the presence of appropriate catalysts. The reaction conditions are optimized to maximize yield while minimizing by-products. This method not only enhances efficiency but also aligns with green chemistry principles by reducing waste and utilizing less hazardous materials .
The molecular formula for N-(Desmethyl)-tert-butyl Acetate Sildenafil is C22H30N6O4S, with a molecular weight of approximately 470.58 g/mol. The structure features a pyrazolo-pyrimidinone backbone, which is characteristic of phosphodiesterase inhibitors. The presence of tert-butyl acetate contributes to its stability and solubility properties .
N-(Desmethyl)-tert-butyl Acetate Sildenafil can undergo various chemical reactions:
The major products from these reactions depend on the specific reagents used and the reaction conditions applied.
N-(Desmethyl)-tert-butyl Acetate Sildenafil acts primarily as an inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting this enzyme, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in smooth muscle cells. This accumulation causes vasodilation, particularly in the pulmonary arteries and corpus cavernosum, thereby enhancing blood flow and contributing to its therapeutic effects in treating erectile dysfunction and pulmonary hypertension .
N-(Desmethyl)-tert-butyl Acetate Sildenafil has several scientific applications:
N-(Desmethyl)-tert-butyl acetate sildenafil represents a strategically modified analog of the prototypical phosphodiesterase type 5 (PDE5) inhibitor sildenafil citrate (Viagra®). This compound retains the core heterocyclic pyrazolopyrimidinone scaffold characteristic of sildenafil but incorporates two significant structural modifications: replacement of the methyl group on the piperazine nitrogen with hydrogen (yielding the N-desmethyl moiety) and substitution of the ethoxy group on the phenyl ring with a tert-butyl acetate functionality [1] [9]. The molecular framework maintains the essential pharmacophore elements necessary for PDE5 binding, including the sulfonamide linkage and the piperazine nitrogen that forms critical hydrogen bonds within the PDE5 catalytic pocket [5].
Despite these structural similarities, key physicochemical differences emerge. The N-desmethyl modification reduces molecular polarity compared to the parent compound, potentially enhancing blood-brain barrier permeability [1] [9]. Meanwhile, the bulky tert-butyl acetate group introduces steric constraints and alters electronic distribution, impacting binding kinetics and selectivity profiles. The tert-butyl acetate moiety significantly increases lipophilicity, as evidenced by computational logP values approximately 1.5 units higher than sildenafil citrate [9]. This enhanced lipophilicity necessitates formulation strategies to address solubility limitations inherent to BCS Class II compounds like sildenafil, potentially leveraging salt formation or nanomaterial-based delivery systems [1] [9].
Table 1: Structural and Physicochemical Comparison with Sildenafil Citrate
Property | Sildenafil Citrate | N-(Desmethyl)-tert-butyl Acetate Sildenafil |
---|---|---|
Molecular Weight | 666.7 g/mol | 563.7 g/mol |
Core Scaffold | Pyrazolopyrimidinone | Pyrazolopyrimidinone |
Piperazine Substitution | N-methyl | N-desmethyl (H) |
Aromatic Ring Substituent | 2-Ethoxy | tert-Butyl Acetate |
Calculated logP | 3.5 | ~5.0 |
BCS Classification | Class II (Low solubility/High permeability) | Class II (Projected) |
Functional assessments reveal that this analog maintains nanomolar-range inhibitory activity against PDE5, though with altered selectivity profiles. While sildenafil exhibits approximately 10-fold selectivity for PDE5 over PDE6 (retinal isoform), the tert-butyl acetate modification appears to enhance selectivity by reducing PDE6 affinity, potentially mitigating visual disturbances associated with sildenafil therapy [1] [5]. Molecular dynamics simulations demonstrate that the tert-butyl acetate group occupies a hydrophobic subpocket within the PDE5 binding cavity, inducing conformational adjustments that optimize binding geometry despite the loss of the methyl group's minor van der Waals contributions [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1